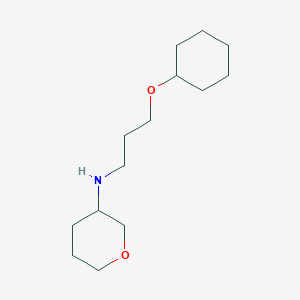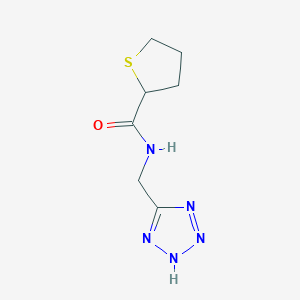
N-(3-cyclohexyloxypropyl)oxan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclohexyloxypropyl)oxan-3-amine, also known as CHPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. CHPO is a cyclic amine that contains a cyclohexyl group and a propoxy group attached to an oxan ring. In
科学的研究の応用
N-(3-cyclohexyloxypropyl)oxan-3-amine has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of sigma-1 receptors in the brain. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, protein folding, and neuroprotection. This compound has been shown to bind to sigma-1 receptors with high affinity, making it a useful tool for studying their function.
In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of various diseases. For example, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of N-(3-cyclohexyloxypropyl)oxan-3-amine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various tissues throughout the body, including the brain, heart, and immune system. They are involved in regulating various cellular processes, including calcium signaling, protein folding, and neuroprotection. This compound has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. This compound has also been shown to have anti-inflammatory effects, as it has been shown to reduce the production of inflammatory cytokines in vitro.
実験室実験の利点と制限
One advantage of using N-(3-cyclohexyloxypropyl)oxan-3-amine in lab experiments is its high affinity for sigma-1 receptors. This makes it a useful tool for studying the function of these receptors in various tissues. However, one limitation of using this compound is its relatively low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on N-(3-cyclohexyloxypropyl)oxan-3-amine. One area of interest is the development of this compound derivatives with improved pharmacological properties. For example, researchers could investigate the synthesis of this compound analogs with higher affinity for sigma-1 receptors or with improved bioavailability. Another area of interest is the investigation of the role of sigma-1 receptors in various diseases, including neurodegenerative diseases and cancer. Finally, researchers could investigate the potential of this compound as a therapeutic agent for the treatment of these diseases.
合成法
The synthesis of N-(3-cyclohexyloxypropyl)oxan-3-amine involves the reaction of 3-chloropropyl cyclohexyl ether with potassium hydroxide in dimethyl sulfoxide (DMSO) to form the corresponding potassium salt. This salt is then reacted with oxirane to produce this compound. The yield of this compound is typically around 50-60%, and the compound can be purified using column chromatography.
特性
IUPAC Name |
N-(3-cyclohexyloxypropyl)oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-7-14(8-3-1)17-11-5-9-15-13-6-4-10-16-12-13/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCHVACWRBWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)




![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)


![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)